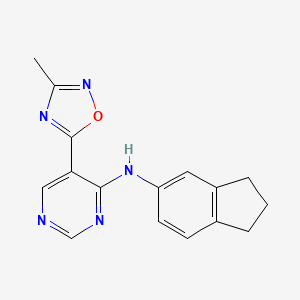
N-(2,3-dihydro-1H-inden-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1H-inden-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features a unique structure combining an indene moiety and an oxadiazole ring, which are known to impart various pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
Key Features:
- Indene moiety: Contributes to the lipophilicity and biological activity.
- Oxadiazole ring: Known for its role in anticancer and antimicrobial activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves:
-
Inhibition of Enzymes: The oxadiazole derivatives have shown to inhibit key enzymes involved in cancer cell proliferation such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Topoisomerase II
-
Cytotoxicity: In vitro studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: Reported IC50 values for related oxadiazole compounds range from 10 to 50 µM depending on the specific cell line and structural modifications.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been evaluated. Studies suggest that it may exhibit activity against both bacterial and fungal strains due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Mechanistic Studies
Recent mechanistic studies have focused on the interaction of this compound with various biological targets. Key findings include:
| Target Protein | Mode of Action | Reference |
|---|---|---|
| Thymidylate Synthase | Inhibition leading to decreased DNA synthesis | |
| HDAC | Induction of hyperacetylation of histones | |
| Topoisomerase II | Disruption of DNA replication |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
-
Study on Oxadiazole Derivatives:
- Objective: Evaluate the anticancer efficacy of a series of oxadiazole derivatives.
- Findings: Compounds with structural similarities to this compound exhibited promising results against multiple cancer types.
- Conclusion: Structural modifications significantly affect potency and selectivity towards cancer cells.
-
Antimicrobial Efficacy Study:
- Objective: Assess the antibacterial activity against resistant strains.
- Findings: The compound demonstrated significant inhibition against MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values around 16 µg/mL.
- Conclusion: Indicates potential for development as a new antibiotic agent.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-10-19-16(22-21-10)14-8-17-9-18-15(14)20-13-6-5-11-3-2-4-12(11)7-13/h5-9H,2-4H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYRQTFZOLHSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














